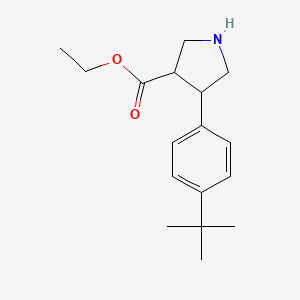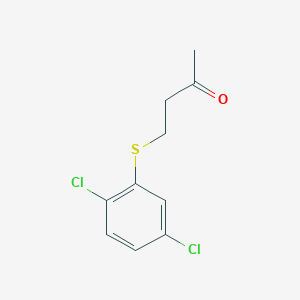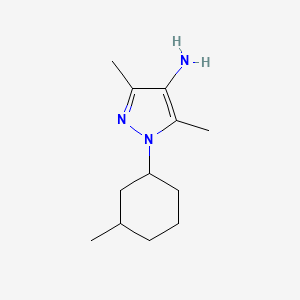![molecular formula C12H14Cl2O B15326986 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol CAS No. 61023-77-6](/img/structure/B15326986.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a cyclopentyl ring substituted with a 2,4-dichlorophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions:
Oxidation: [1-(2,4-Dichlorophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentyl derivatives with varying degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
相似化合物的比较
[1-(2,4-Dichlorophenyl)cyclopentanemethanamine: A related compound with an amine group instead of a methanol group.
[1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: A compound with a nitrile group, showing different reactivity and applications.
Uniqueness:
- The presence of the methanol group in [1-(2,4-Dichlorophenyl)cyclopentyl]methanol provides unique reactivity, allowing for a variety of chemical transformations.
- Its specific structure and functional groups make it a valuable intermediate in organic synthesis and potential applications in various fields.
属性
CAS 编号 |
61023-77-6 |
|---|---|
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC 名称 |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2 |
InChI 键 |
XJRIFPPLUIYHPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)

![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)



![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
